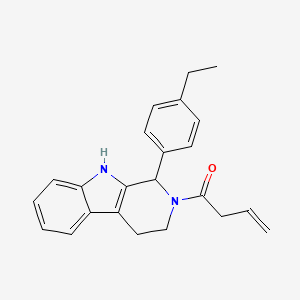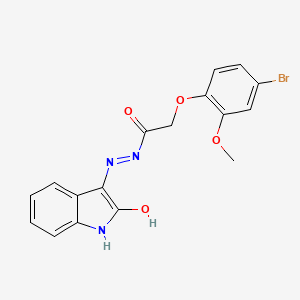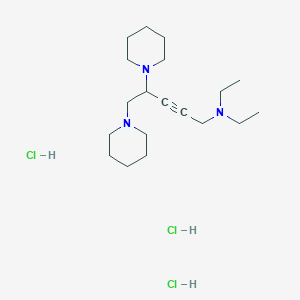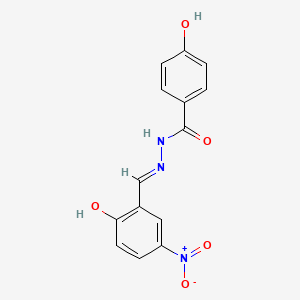
4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide, also known as DMPP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPP belongs to the class of piperazinecarboxamide derivatives, which have been found to exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Applications De Recherche Scientifique
4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been found to exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory properties. In recent years, 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has gained significant attention in the field of cancer research due to its potential as a novel anticancer agent. 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells, by inducing apoptosis and cell cycle arrest.
In addition to its anticancer properties, 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has also been found to exhibit antiviral activity against several viruses, including the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been shown to inhibit viral replication by targeting viral enzymes and blocking viral entry into host cells.
Mécanisme D'action
The mechanism of action of 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell proliferation and survival. 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has also been found to induce the expression of tumor suppressor proteins, such as p53 and p21, which play a critical role in regulating cell cycle progression and apoptosis.
Biochemical and Physiological Effects
4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and invasion. 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has also been shown to modulate the expression of various genes involved in cell growth and survival, including Bcl-2, Bax, and Cyclin D1.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide for lab experiments is its relatively simple synthesis method, which allows for easy and cost-effective production of the compound. 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide is also stable under normal laboratory conditions, making it suitable for long-term storage and use in experiments.
However, one of the main limitations of 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide for lab experiments is its limited solubility in aqueous solutions, which can make it difficult to use in certain assays. 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide. One area of interest is the development of more potent and selective derivatives of 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide that exhibit improved anticancer and antiviral properties. Another area of interest is the investigation of the mechanism of action of 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide and its potential targets in cancer and viral cells. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide as a potential therapeutic agent for cancer and viral diseases.
Méthodes De Synthèse
The synthesis of 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide involves the reaction of 2,3-dimethylbenzoyl chloride with 2-methylphenylpiperazine in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with a carboxamide derivative to yield 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide. The synthesis of 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide is a relatively simple process that can be easily scaled up for large-scale production.
Propriétés
IUPAC Name |
4-(2,3-dimethylphenyl)-N-(2-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-15-8-6-10-19(17(15)3)22-11-13-23(14-12-22)20(24)21-18-9-5-4-7-16(18)2/h4-10H,11-14H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZXQDUXAHXETL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[(4-iodophenyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B6041783.png)
![1-(3-methoxybenzyl)-N-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinamine](/img/structure/B6041787.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]propanamide](/img/structure/B6041793.png)

![3-chloro-6-fluoro-N'-[(3-hydroxy-2-naphthyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B6041807.png)

![2-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B6041814.png)
![8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B6041815.png)
![N-cyclopropyl-3-[1-(4-isopropoxybenzoyl)-3-piperidinyl]propanamide](/img/structure/B6041818.png)


![3-sec-butyl 6-methyl 4-[4-(diethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6041846.png)
![5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6041847.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(1H-indol-3-ylmethylene)-1,3-thiazol-4(5H)-one](/img/structure/B6041849.png)